3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
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Overview
Description
3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorine atom at the 3-position, and a thiophene ring attached to a propyl chain at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:
Formation of the Propyl Chain: The propyl chain with a thiophene ring is synthesized through a series of reactions starting from thiophene. The thiophene undergoes alkylation to introduce the propyl group, followed by functional group modifications to achieve the desired structure.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination of the benzamide core. This step requires the use of a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reaction: The final step involves coupling the fluorinated benzamide with the thiophene-containing propyl chain. This is typically achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: NaOMe in methanol at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides with different nucleophiles.
Scientific Research Applications
3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Potential use as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to the electronic properties conferred by the thiophene ring.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can influence the compound’s binding affinity and selectivity by participating in hydrogen bonding and altering the electronic environment of the molecule.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-methyl-2-(thiophen-2-yl)propyl)benzamide: Similar structure but with the thiophene ring attached at the 2-position.
3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
3-fluoro-N-(2-ethyl-2-(thiophen-3-yl)propyl)benzamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is unique due to the specific positioning of the fluorine atom and the thiophene ring. This configuration can result in distinct electronic properties and reactivity compared to its analogs. The presence of the fluorine atom can enhance the compound’s metabolic stability and influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSRWBOHCWSSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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